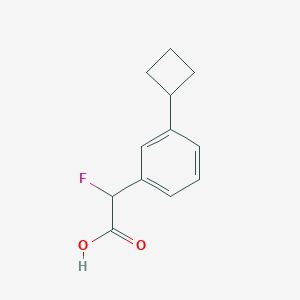
2-(3-Cyclobutylphenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclobutylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further substituted with a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclobutylphenyl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Cyclobutylphenyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclobutylphenyl structure. Common methods include the use of cyclobutyl halides and phenyl derivatives under specific conditions.
Introduction of the Fluoroacetic Acid Group: The fluoroacetic acid moiety is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the cyclobutylphenyl intermediate with a fluoroacetic acid derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclobutylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetic acid group to other functional groups such as alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Cyclobutylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyclobutylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can act as an inhibitor of certain enzymes by mimicking natural substrates. The cyclobutylphenyl structure may enhance binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclopropylphenyl)-2-fluoroacetic acid
- 2-(3-Cyclopentylphenyl)-2-fluoroacetic acid
- 2-(3-Cyclohexylphenyl)-2-fluoroacetic acid
Uniqueness
2-(3-Cyclobutylphenyl)-2-fluoroacetic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(3-cyclobutylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C12H13FO2/c13-11(12(14)15)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,11H,1,3-4H2,(H,14,15) |
InChI Key |
GLKPOJMEMXPRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
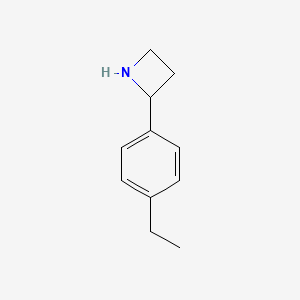


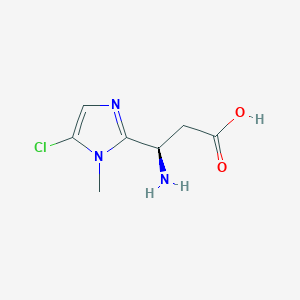
![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)

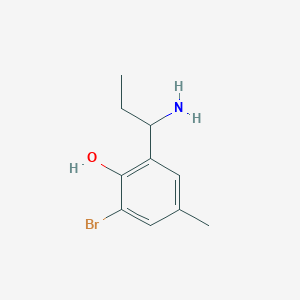
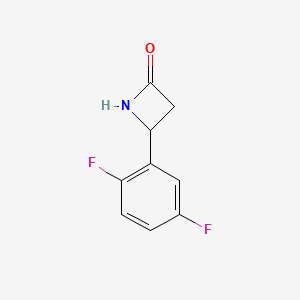
amine](/img/structure/B15274363.png)
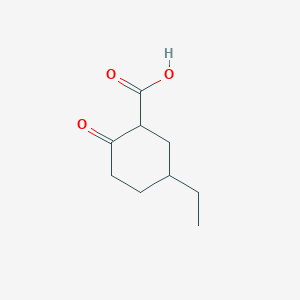
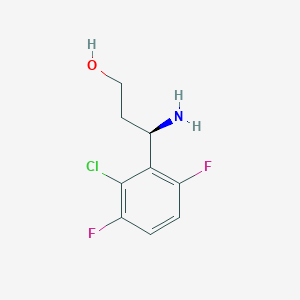

![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
